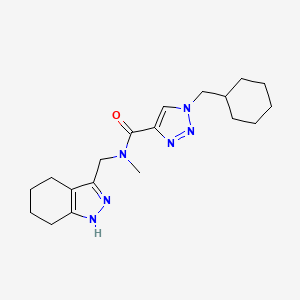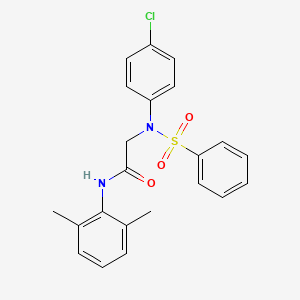
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DM-1 belongs to the class of thiazolidinone compounds and has shown promising results in preclinical studies as a potent anticancer agent.
Mechanism of Action
DM-1 exerts its anticancer activity by binding to tubulin at the colchicine binding site, which is involved in microtubule polymerization. DM-1 inhibits microtubule polymerization, leading to the formation of abnormal microtubules and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. It has also demonstrated efficacy in preclinical animal models of cancer. DM-1 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of DM-1 is its selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. DM-1 has also shown efficacy in drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers. However, DM-1 has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for research on DM-1. One area of interest is the development of DM-1 analogs with improved solubility and stability. Another direction is the investigation of the synergistic effects of DM-1 with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of DM-1 for maximum efficacy in cancer therapy.
In conclusion, DM-1 is a promising compound with potential applications in cancer therapy. Its selective targeting of cancer cells and low toxicity profile make it an attractive candidate for further research and development. Future studies on DM-1 and its analogs will provide valuable insights into its potential as an anticancer agent.
Synthesis Methods
DM-1 can be synthesized through a multistep process involving the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiourea followed by cyclization with phenyl isothiocyanate. The resulting compound is then subjected to a reaction with 2-mercaptoacetic acid to yield DM-1.
Scientific Research Applications
DM-1 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by binding to tubulin, a protein involved in cell division, and disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death in cancer cells.
properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-11(9-14(23-2)16(13)20)10-15-17(21)19(18(24)25-15)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLIJAGZDBSQM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)
![1-(cyclohexylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1H-imidazole](/img/structure/B6134552.png)

![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)